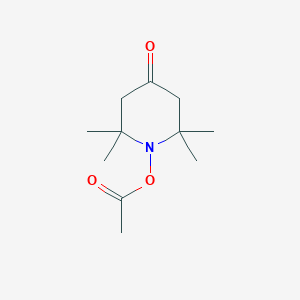
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate typically involves the oxidation of triacetonamine. One common method includes the slow oxidation of triacetonamine with an aqueous solution of hydrogen peroxide in the presence of sodium tungstate at room temperature . This process yields 2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl, which can then be acetylated to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous-flow synthesis techniques. These methods are designed to optimize yield and purity while minimizing reaction time and resource consumption .
化学反应分析
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium tungstate as a catalyst, and various reducing agents for reduction reactions. The conditions typically involve room temperature reactions, although some processes may require elevated temperatures or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo-piperidine derivatives, while substitution reactions can produce a wide range of functionalized piperidines.
科学研究应用
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethyl-4-oxopiperidin-1-oxyl: A closely related compound with similar chemical properties and applications.
2,2,6,6-Tetramethylpiperidine: Another related compound used in various chemical and industrial processes.
Uniqueness
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is unique due to its stability and versatility in chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable tool in synthetic chemistry and industrial applications .
生物活性
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- Density : 1.06 g/cm³
- Boiling Point : 273.9°C
- CAS Number : 113682-53-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo oxidation and reduction reactions, influencing its reactivity and interaction with biomolecules. Its unique structure allows it to act as a precursor in the synthesis of other biologically active compounds.
Biological Activities
- Anticancer Activity :
- Analgesic and Antipyretic Effects :
- Anticholinergic Activity :
- Vasodilatory Effects :
Case Studies
- Study on Anticancer Properties :
- Analgesic Activity Assessment :
- Vasodilatory Mechanism Study :
Summary Table of Biological Activities
属性
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)15-12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCSOVFHJWCRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(=O)CC1(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393050 |
Source


|
| Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113682-53-4 |
Source


|
| Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














